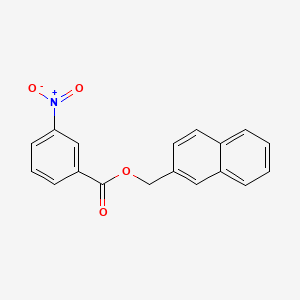

2-naphthylmethyl 3-nitrobenzoate

CAS No.:

Cat. No.: VC11139714

Molecular Formula: C18H13NO4

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13NO4 |

|---|---|

| Molecular Weight | 307.3 g/mol |

| IUPAC Name | naphthalen-2-ylmethyl 3-nitrobenzoate |

| Standard InChI | InChI=1S/C18H13NO4/c20-18(16-6-3-7-17(11-16)19(21)22)23-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-11H,12H2 |

| Standard InChI Key | YGJLKCJGPJUFIG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

2-Naphthylmethyl 3-nitrobenzoate (IUPAC name: naphthalen-2-ylmethyl 3-nitrobenzoate) consists of a benzoic acid derivative where the carboxylic acid group is esterified with 2-naphthylmethanol. The nitro group at the third position of the benzene ring introduces strong electron-withdrawing effects, influencing reactivity and stability. The naphthyl group adds steric bulk and aromaticity, which may impact solubility and crystallinity.

Molecular Formula:

Molecular Weight: 307.30 g/mol

Structural Features:

-

Aromatic nitro group () at the meta position of the benzoate ring.

-

Ester linkage () connecting the benzoate and 2-naphthylmethyl groups.

Synthesis and Manufacturing

While no direct synthesis protocols for 2-naphthylmethyl 3-nitrobenzoate are documented, analogous nitrobenzoate esters are typically synthesized via acid-catalyzed esterification. A plausible route involves:

Reaction Mechanism

-

Nitration of Benzoic Acid:

-

Esterification with 2-Naphthylmethanol:

Hypothetical Reaction Scheme:

Optimization Considerations

-

Temperature: Elevated temperatures (60–80°C) improve reaction rates but may risk decomposition of the nitro group .

-

Catalysts: Heterogeneous catalysts (e.g., zeolites) could enhance selectivity and yield .

Physicochemical Properties

Predicted properties based on structural analogs :

Spectroscopic Data:

-

IR: Strong absorption bands at (ester C=O), (asymmetric ), and (symmetric ) .

-

NMR: NMR signals for naphthyl protons (δ 7.2–8.5 ppm) and benzoate aromatic protons (δ 8.1–8.3 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitrobenzoate esters are critical intermediates in drug synthesis. For example:

-

Lenalidomide Analogues: Methyl 2-bromomethyl-3-nitrobenzoate is a precursor to lenalidomide, a therapeutic for multiple myeloma . The naphthyl variant could serve a similar role in tailored drug formulations.

-

Anticancer Agents: Nitro groups are often reduced to amines, enabling coupling reactions for targeted therapies .

Organic Synthesis

-

Electrophilic Substitution: The nitro group directs further functionalization (e.g., halogenation, sulfonation) at specific positions on the aromatic ring .

-

Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) could modify the naphthyl group for material science applications .

Future Research Directions

-

Synthetic Methodologies: Develop greener catalysts (e.g., enzymatic esterification) to improve sustainability.

-

Biological Screening: Evaluate antimicrobial or antitumor activity of 2-naphthylmethyl 3-nitrobenzoate derivatives.

-

Material Science: Explore its use in liquid crystals or organic semiconductors due to aromatic rigidity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume